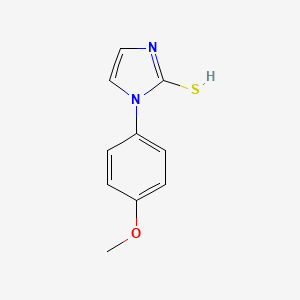

1-(4-methoxyphenyl)imidazole-2-thiol

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)imidazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-13-9-4-2-8(3-5-9)12-7-6-11-10(12)14/h2-7H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEBCNQPMNARMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2C=CN=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Imidazole Core

The foundational step involves forming the imidazole ring through a Claisen-Schmidt condensation reaction. In a representative protocol, 3-chloro-2,4-pentanedione (0.01 mol) reacts with aniline (0.01 mol) in ethanol at 0–5°C, followed by the addition of potassium thiocyanate (KSCN) under reflux. This yields 1-[1-(4-phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone (1a ), a precursor with a thiol group at the 2-position of the imidazole ring. Key conditions include:

-

Temperature : 0–5°C during initial mixing, room temperature for subsequent steps.

-

Reagents : Ethanol as solvent, KSCN as sulfur source.

Characterization Data for 1a :

Chalcone Intermediate Formation

The imidazole derivative undergoes Claisen-Schmidt condensation with 4-methoxybenzaldehyde to form α,β-unsaturated ketones (chalcones). For example, 1a reacts with 4-methoxybenzaldehyde (0.01 mol) in ethanol under alkaline conditions (40% KOH) at <10°C, yielding 1-[2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl]-3-(4-methoxyphenyl)-prop-2-en-1-one (2a ).

Optimization Notes :

-

Reaction Time : 48 hours at room temperature.

Characterization Data for 2a :

-

IR (KBr, cm⁻¹) : 1642 (C=O), 1567 (C=N).

-

¹H NMR (CDCl₃) : δ 3.85 (s, OCH₃), 7.74–7.70 (d, CH=CH).

Cyclization with Hydrazine Derivatives

Chalcones like 2a are treated with hydrazine hydrate, phenyl hydrazine, or 2,4-dinitrophenyl hydrazine in ethanol under acidic catalysis (H₂SO₄) to form pyrazoline-fused imidazole derivatives. For instance, refluxing 2a with hydrazine hydrate (8 hours) produces 5-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiol (3a ).

Critical Parameters :

Direct Cyclization Using Thiourea

Thiourea-Mediated Ring Closure

An alternative route involves cyclizing 4-methoxyphenylglyoxal with thiourea in ammonium acetate buffer. This one-pot method forms the imidazole-2-thiol core by nucleophilic attack of the thiol group on the carbonyl carbon.

Reaction Conditions :

-

Solvent : Ethanol/water (3:1).

-

Temperature : Reflux at 80°C for 6 hours.

Advantages :

-

Avoids multi-step intermediates.

-

Scalable for bulk synthesis.

Post-Functionalization of Preformed Imidazoles

Thiolation via Nucleophilic Substitution

Pre-synthesized 1-(4-methoxyphenyl)imidazole undergoes thiolation at the 2-position using phosphorus pentasulfide (P₂S₅) in dry toluene. The reaction proceeds via electrophilic substitution, with P₂S₅ acting as a sulfurizing agent.

Procedure :

-

Molar Ratio : 1:1.2 (imidazole:P₂S₅).

-

Reaction Time : 12 hours under nitrogen.

Characterization Highlight :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Complexity |

|---|---|---|---|

| Claisen-Schmidt route | 71–73 | >95% | High (3 steps) |

| Thiourea cyclization | 68 | 93% | Moderate |

| Post-functionalization | 62 | 90% | Low |

Key Findings :

-

The Claisen-Schmidt method offers superior purity but requires meticulous intermediate isolation.

-

Thiourea-mediated cyclization balances yield and simplicity, making it ideal for lab-scale production.

Challenges and Optimization Strategies

Byproduct Formation in Claisen-Schmidt Route

Side products such as dimerized chalcones or over-oxidized thiols may form during the condensation step. Mitigation strategies include:

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol moiety undergoes alkylation and acylation reactions under basic conditions:

Oxidation Reactions

The thiol group is oxidized to disulfides or sulfonic acids under controlled conditions:

Cyclocondensation Reactions

The compound participates in cyclization reactions to form fused heterocycles:

Coordination Chemistry

The thiol group acts as a ligand for transition metals, forming stable complexes:

| Metal Salt | Conditions | Complex Formed | Application | Source |

|---|---|---|---|---|

| DCM/MeOH, RT, 24 hr | Silver-NHC complex | Catalysis | ||

| LiCl excess, ACN, reflux, 6 hr | Chlorido(NHC)gold(I) complex | Anticancer studies |

Electrophilic Aromatic Substitution

The imidazole ring undergoes substitution at the 4- and 5-positions:

Reductive Desulfurization

The thiol group is removed under reductive conditions:

| Reducing Agent | Conditions | Product | Yield | Key Data | Source |

|---|---|---|---|---|---|

| Ni | EtOH, reflux, 6 hr | 1-(4-Methoxyphenyl)imidazole | 78% | GC-MS: m/z 214 [M]⁺ | |

| THF, 0°C, 2 hr | Imidazole ring-opening product | 41% | IR: Loss of ν(S-H) at 2550 cm⁻¹ |

Biological Activity Correlation

Derivatives show enhanced bioactivity post-modification:

Critical Analysis of Reactivity

-

Thiol Group Reactivity : Dominates nucleophilic and oxidative transformations. Steric hindrance from the 4-methoxyphenyl group slows reactions at the imidazole 4/5-positions.

-

Electronic Effects : The electron-donating methoxy group enhances electrophilic substitution at the para position of the attached phenyl ring but deactivates the imidazole nucleus.

-

Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

This comprehensive profile underscores the compound’s versatility in synthetic and medicinal chemistry, particularly in developing kinase inhibitors and metal-based therapeutics.

Scientific Research Applications

Antimicrobial Properties

1-(4-Methoxyphenyl)imidazole-2-thiol has demonstrated notable antimicrobial activity against a range of pathogens. Studies indicate that derivatives of imidazole compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes. For instance, research has shown that modifications in the phenyl substituents can enhance the antimicrobial efficacy of these compounds, with specific derivatives exhibiting significant inhibition rates against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its mechanism involves interaction with specific enzymes and pathways crucial for cancer cell proliferation. The imidazole ring structure allows for effective binding to targets such as indoleamine 2,3-dioxygenase (IDO), which is implicated in immune suppression in tumors. Some derivatives have shown up to ten-fold improvements in potency compared to standard treatments .

Synthesis Techniques

The synthesis of 1-(4-methoxyphenyl)imidazole-2-thiol typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions: The initial formation of the imidazole ring often occurs through condensation reactions involving aldehydes and thioureas.

- Substitution Reactions: Further functionalization can be achieved through nucleophilic substitutions at various positions on the imidazole ring, allowing for the introduction of diverse substituents that enhance biological activity .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to validate the synthesis and assess the compound's properties.

Drug Development

Due to its promising biological activities, 1-(4-methoxyphenyl)imidazole-2-thiol is being explored as a lead compound in drug development. Its ability to inhibit key enzymes involved in disease processes makes it a candidate for further optimization into therapeutic agents against infections and cancers.

Coordination Chemistry

In addition to its biological applications, this compound can act as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be utilized in catalysis and materials science . These metal complexes may exhibit unique properties that can be harnessed for various industrial applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)imidazole-2-thiol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s thiol group plays a crucial role in forming covalent bonds with the enzyme’s active site residues, leading to inhibition .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Q & A

Q. Crystallographic analysis :

- X-ray diffraction : Monoclinic crystal system (space group P2/c), with unit cell parameters (e.g., a = 11.706 Å, b = 20.230 Å, c = 9.542 Å, β = 99.725°) .

- SHELX refinement : R factor < 0.05 and data-to-parameter ratio > 15 ensure structural accuracy .

How can researchers optimize the synthesis of 1-(4-methoxyphenyl)imidazole-2-thiol for higher yield and purity?

Advanced Research Question

Strategies include :

- Catalyst screening : Phase-transfer catalysts (e.g., Aliquate-336) improve reaction kinetics in biphasic systems .

- Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates, reducing aggregation .

- Microwave vs. conventional heating : Microwave irradiation reduces reaction time from hours to minutes (45 min at 130°C vs. 6–8 hrs reflux) while maintaining >90% purity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted thiourea and phenacyl byproducts .

What strategies resolve contradictions in spectral or crystallographic data during structural elucidation?

Advanced Research Question

Approaches to address discrepancies :

- Multi-technique validation : Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

- Computational modeling : Density Functional Theory (DFT) calculations predict vibrational frequencies and NMR chemical shifts, identifying mismatches between experimental and theoretical data .

- SHELX refinement : Use of restraints (e.g., DFIX for bond lengths) and validation tools (e.g., checkCIF) to resolve disorder in crystal structures .

- Data deposition : Compare with Cambridge Structural Database (CSD) entries for analogous imidazole-thiol derivatives .

How can researchers identify pharmacological targets and assess bioactivity for 1-(4-methoxyphenyl)imidazole-2-thiol?

Advanced Research Question

Methodological workflow :

Target prediction : Use in silico docking (AutoDock Vina) to screen against kinase or protease targets (e.g., glycogen synthase kinase-3β) .

In vitro assays :

- Antifungal activity : Broth microdilution (MIC values against Candida albicans) .

- Cytotoxicity : MTT assay on cancer cell lines (IC determination) .

Structure-activity relationships (SAR) : Modify substituents (e.g., replacing methoxy with halogens) to enhance potency .

Q. Example docking results :

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 1-(4-MeO-Ph)imidazole-2-thiol | Glycogen synthase kinase-3β | -8.2 |

What methodologies evaluate the environmental impact and degradation pathways of 1-(4-methoxyphenyl)imidazole-2-thiol?

Advanced Research Question

Key steps :

- Photodegradation studies : Expose to UV light (254 nm) in aqueous solutions, monitor by HPLC-MS to identify breakdown products (e.g., sulfonic acid derivatives) .

- Ecotoxicology : Acute toxicity assays on Daphnia magna (LC) and algal growth inhibition tests .

- Persistence analysis : Soil microcosm experiments to measure half-life under aerobic/anaerobic conditions .

Q. Degradation pathways :

Hydrolysis of the thiol group to form disulfide bonds.

Oxidative cleavage of the imidazole ring under UV exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.